molecular formula C17H24BNO4 B12867672 Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate

Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate

Cat. No.: B12867672
M. Wt: 317.2 g/mol
InChI Key: GZJBGGYODLUWRJ-DHZHZOJOSA-N
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Description

Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate is a chemical compound with the molecular formula C17H26BNO4 It is characterized by the presence of a benzyl group, a carbamate group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate typically involves the reaction of benzyl carbamate with (2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate is unique due to its combination of a benzyl group, a carbamate group, and a dioxaborolane moiety. This structure imparts specific reactivity and properties that are valuable in synthetic chemistry and potential therapeutic applications .

Properties

Molecular Formula

C17H24BNO4

Molecular Weight

317.2 g/mol

IUPAC Name

benzyl N-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)11-8-12-19-15(20)21-13-14-9-6-5-7-10-14/h5-11H,12-13H2,1-4H3,(H,19,20)/b11-8+

InChI Key

GZJBGGYODLUWRJ-DHZHZOJOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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